N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indole derivative in moderate yields.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can act as an antioxidant, scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Indole-2-carboxamide
- Indole-3-carboxamide
- N-Methyl-2,3-dihydro-1H-indole-1-carboxamide
Uniqueness
N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide stands out due to its unique ethyl substitution, which can influence its biological activity and chemical reactivity. This modification can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
61589-22-8 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-ethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
NGXXXYKPALSMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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